alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol
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Overview
Description
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a methylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the methylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also explored to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline or piperazine rings.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Alpha-((4-(3-Methylphenyl)-1-piperazinyl)methyl)-2-quinolinemethanol: shares similarities with other quinoline derivatives and piperazine-containing compounds.
Quinoline derivatives: Known for their antimicrobial and antimalarial properties.
Piperazine-containing compounds: Often used in pharmaceuticals for their psychoactive and anthelmintic effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
CAS No. |
126921-39-9 |
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Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C22H25N3O/c1-17-5-4-7-19(15-17)25-13-11-24(12-14-25)16-22(26)21-10-9-18-6-2-3-8-20(18)23-21/h2-10,15,22,26H,11-14,16H2,1H3 |
InChI Key |
WYTGKBPPHLDNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=NC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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